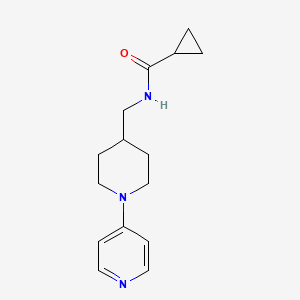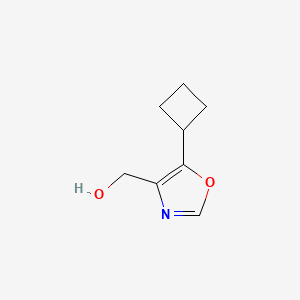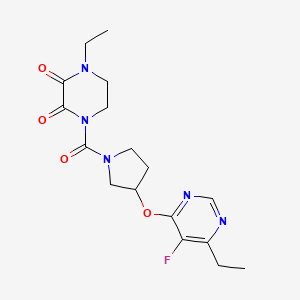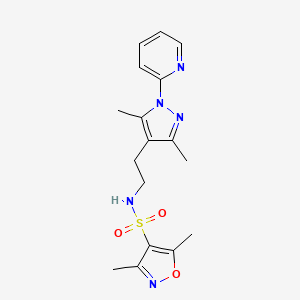
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide, also known as NPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Scientific Research Applications
Anti-Angiogenic and DNA Cleavage Activities
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanecarboxamide derivatives have been synthesized and studied for their anti-angiogenic and DNA cleavage activities. These compounds exhibited significant activities in inhibiting the formation of blood vessels in vivo and showed potential as anticancer agents due to their anti-angiogenic and cytotoxic effects (Kambappa et al., 2017).
Molecular Interaction with CB1 Cannabinoid Receptor
The molecule has been studied for its interaction with the CB1 cannabinoid receptor, exploring its structure-activity relationships. The studies focused on its conformational analysis, pharmacophore models, and quantitative structure-activity relationship models, which are crucial in understanding its steric binding interactions and potential as a receptor antagonist (Shim et al., 2002).
Capillary Electrophoresis for Quality Control
In the field of analytical chemistry, capillary electrophoresis has been employed to separate and analyze this compound and its related substances. This method is significant for quality control in pharmaceuticals, demonstrating the molecule's relevance in drug analysis and quality assurance (Ye et al., 2012).
Synthesis of Pyrazole Derivatives as Antagonists
The synthesis of pyrazole derivatives, which include this compound, has been researched to develop potent cannabinoid receptor antagonists. The structural requirements for these compounds were identified, providing insights into their potential therapeutic applications in countering the effects of cannabinoids (Lan et al., 1999).
Topoisomerase II Inhibitory Activity
Research has demonstrated that derivatives of this compound exhibit inhibitory activity against mammalian topoisomerase II, an enzyme involved in DNA replication and repair. This indicates the compound's potential in cancer therapy, given the enzyme's role in cell proliferation (Wentland et al., 1993).
Applications in Heterocyclic Compound Synthesis
This compound is part of a class of nitrogen-containing heterocyclic compounds with diverse applications in pharmaceuticals and agrochemicals. Its synthesis and structural components make it valuable in the development of various biologically active compounds (Higasio & Shoji, 2001).
Mechanism of Action
Target of Action
Compounds with a piperidine nucleus have been utilized in various therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It is known that piperidine derivatives show a wide variety of biological activities .
Biochemical Pathways
Piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Result of Action
Piperidine derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Properties
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c19-15(13-1-2-13)17-11-12-5-9-18(10-6-12)14-3-7-16-8-4-14/h3-4,7-8,12-13H,1-2,5-6,9-11H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOIPWDHOPOLFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2,4-Dimethylbenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B3006947.png)

![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B3006951.png)


![4beta-[(Benzyloxycarbonyl)amino]tetrahydrofuran-3beta-carboxylic acid](/img/structure/B3006957.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide](/img/structure/B3006958.png)
![3-methyl-2-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B3006959.png)



![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B3006965.png)

